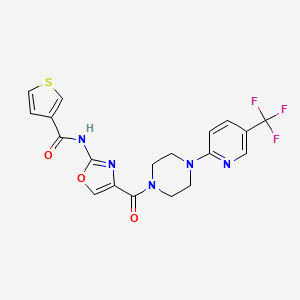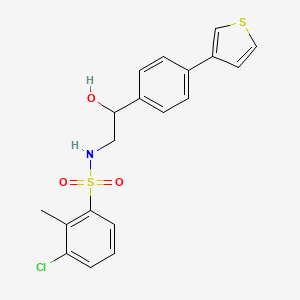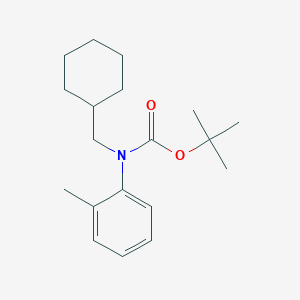
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, also known as CXM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CXM is a carbamate derivative that has been synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner.
Wirkmechanismus
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate exerts its effects by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate also modulates the activity of immune cells by binding to specific receptors on the cell surface.
Biochemische Und Physiologische Effekte
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, modulation of immune cell activity, and increased levels of acetylcholine in the brain. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate in lab experiments is its specificity for acetylcholinesterase, which allows for precise modulation of acetylcholine levels in the brain. However, one limitation of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is its potential toxicity, as high doses of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate have been shown to be toxic to cells in vitro.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate may also have applications in the treatment of autoimmune disorders, as it has been shown to modulate immune cell activity. Additionally, further research is needed to determine the optimal dosing and administration of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate for therapeutic use.
Synthesemethoden
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can be synthesized using various methods, including the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine in the presence of a catalyst. Another method involves the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine hydrochloride in the presence of a base. Both methods result in the formation of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been used in various scientific research applications, including as a tool for studying the function of the nervous system. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been used in studies of the immune system, as it has been shown to modulate the activity of immune cells.
Eigenschaften
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDSGZWCGPEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B2810726.png)
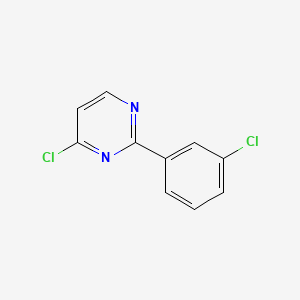
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)
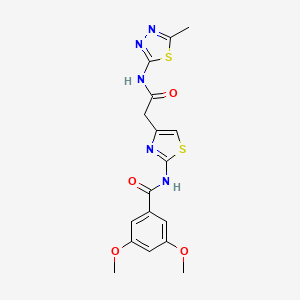
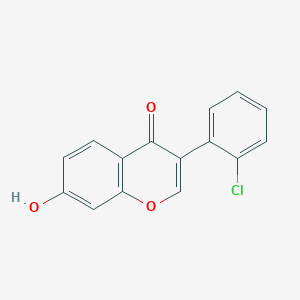
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2810735.png)
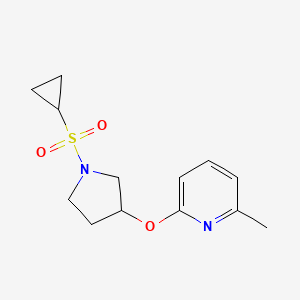
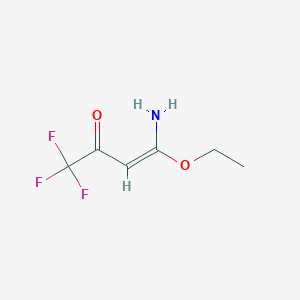
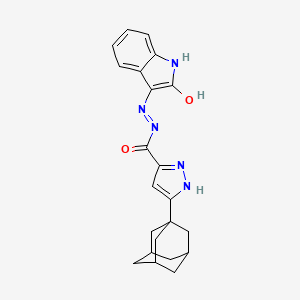
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)
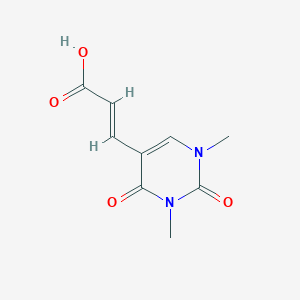
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2810745.png)
